4-Ethyl-2-(piperidin-4-yl)morpholine is a chemical compound with the molecular formula and a molecular weight of 198.31 g/mol. It belongs to a class of compounds known for their potential biological activities, particularly in medicinal chemistry. This compound features a morpholine ring substituted with a piperidine group, which may contribute to its pharmacological properties.
The compound is synthesized through various chemical methods, often involving the reaction of morpholine derivatives with piperidine or its derivatives. It has been noted in research contexts as a useful intermediate in the development of novel pharmaceuticals, particularly those targeting neurological and metabolic disorders .
4-Ethyl-2-(piperidin-4-yl)morpholine can be classified under:
The synthesis of 4-Ethyl-2-(piperidin-4-yl)morpholine typically involves several steps:
For example, one synthesis route involves the reaction of 4-(piperidin-4-yl)butan-1-amine with ethyl chloroacetate, followed by cyclization and purification steps to yield the target compound . The structures of synthesized compounds are typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The molecular structure of 4-Ethyl-2-(piperidin-4-yl)morpholine features:
4-Ethyl-2-(piperidin-4-yl)morpholine can undergo various chemical reactions typical for amines and ethers:
For instance, alkylation reactions can be performed using alkyl halides in the presence of bases like sodium hydride or potassium carbonate to yield N-alkylated products .
The mechanism of action for compounds like 4-Ethyl-2-(piperidin-4-yl)morpholine often involves interactions with specific receptors or enzymes in biological systems:
In vitro studies have shown that similar morpholine derivatives exhibit significant biological activity against specific targets, suggesting that 4-Ethyl-2-(piperidin-4-yl)morpholine could have therapeutic potential .
Key physical properties include:
Chemical properties include:
Relevant analyses such as Infrared (IR) spectroscopy confirm functional groups present in the compound, while NMR provides insights into its structural integrity .
4-Ethyl-2-(piperidin-4-yl)morpholine has several potential applications:
Research continues to explore its efficacy and safety profiles, positioning it as a candidate for future therapeutic agents .
The structural architecture of 4-Ethyl-2-(piperidin-4-yl)morpholine exemplifies a strategic approach to bioactive heterocyclic hybridization, merging two privileged pharmacophores—piperidine and morpholine—into a single chemical entity. This design leverages the complementary stereoelectronic properties of both rings: the morpholine oxygen contributes to hydrogen-bond acceptance capacity, while the piperidine nitrogen provides protonation sites crucial for molecular recognition and bioavailability [2] [3]. Such hybrid scaffolds are engineered to exploit synergistic interactions with biological targets, particularly enzymes and receptors where conformational flexibility and nitrogen basicity play key functional roles [4].
Rational scaffold design prioritizes three-dimensional spatial arrangement to mimic natural ligands or transition-state intermediates. The quasi-axial orientation of the ethyl substituent at position 4 of the morpholine ring introduces controlled steric bulk that modulates lipophilicity without compromising the molecule's ability to adopt bioactive conformations [2]. Computational analyses indicate that the trans-junction configuration between morpholine and piperidine rings creates an optimal distance geometry (approximately 5.2-5.5 Å between N and O atoms) for dual-target engagement, a feature exploited in enzyme inhibitors targeting ergosterol biosynthesis and DNA-interactive agents [3] [4].
Structural Feature | Electronic Contribution | Biological Impact | Synthetic Accessibility |
---|---|---|---|
Morpholine Oxygen | Hydrogen-bond acceptor | Enhanced membrane permeability | High-yield ring closure |
Piperidine Nitrogen | Protonation site (pKa ~10.5) | Target binding affinity | Diverse N-functionalization |
Ethyl Substituent | Moderate electron donation | Tuned lipophilicity (LogP +0.5) | Straightforward alkylation |
Piperidine C4 Position | Nucleophilicity modulation | Conformational adaptability | Regioselective modification |
The synthesis of 4-Ethyl-2-(piperidin-4-yl)morpholine employs sequential heterocyclic construction beginning with appropriately substituted piperidine precursors. Two principal methodologies dominate the literature:
Method A: Nucleophilic Double Ring ClosureThis approach utilizes 1-(2-aminoethyl)-4-ethylpiperidin-4-ol as the pivotal intermediate. Treatment with 2-chloroethyl oxirane under basic conditions (K₂CO₃, DMF, 80°C) initiates simultaneous morpholine ring formation through intramolecular nucleophilic displacement, achieving 62-68% yields after 12 hours [2]. Critical to success is the transient protection of the piperidine nitrogen using Boc anhydride, which prevents unwanted quaternization during the cyclization step. Deprotection with TFA/DCM (1:1) then furnishes the target compound with >95% purity after recrystallization from ethanol/ether mixtures [2].
Method B: Condensation-Reduction SequenceAn alternative route involves Mannich-type condensation between N-ethyl-2-aminoethanol, formaldehyde, and 4-piperidone, generating an open-chain intermediate that undergoes catalytic reductive cyclization. Employing Pd/C (10%) under hydrogen pressure (50 psi) in ethanol at 60°C achieves complete conversion in 8 hours, with the morpholine ring forming through imine reduction-induced cyclization [3] [4]. This method benefits from commercial availability of starting materials but requires careful control of hydrogenation parameters to prevent over-reduction of the piperidine ring.
Both routes demonstrate complementary scalability: Method A produces gram-scale quantities suitable for medicinal chemistry programs (68% overall yield), while Method B offers operational simplicity for library synthesis (14 analogs reported) [3]. Purification consistently employs silica gel chromatography (EtOAc:MeOH:NH₄OH, 85:10:5) followed by hydrochloride salt formation in anhydrous ether, yielding white crystalline solids with characteristic FT-IR absorptions at 3256 cm⁻¹ (N-H stretch), 1118 cm⁻¹ (C-O-C asym stretch), and 2770 cm⁻¹ (piperidinium C-H stretch) [2].
Systematic reaction engineering has identified critical parameters for maximizing synthetic efficiency of 4-Ethyl-2-(piperidin-4-yl)morpholine:
Reductive Optimization: For Method B, hydrogen pressure modulation between 40-60 psi balances reaction velocity against catalyst deactivation, with 50 psi establishing optimal mass transfer without Pd leaching [4].
Table 2: Reaction Optimization Impact on Yield
Variable | Standard Condition | Optimized Condition | Yield Improvement | Byproduct Reduction |
---|---|---|---|---|
Solvent | Ethanol | DMF/H₂O (95:5) | +22% | 3.2-fold |
Catalyst | None | KI (10 mol%) | +12% | 41% less dimerization |
Temperature | Reflux | 80°C controlled | +8% | Elimination products halved |
Time | 14 hours | 8 hours | - | 90% conversion in 65% time |
Workup | Direct isolation | Gradient crystallization | Purity >98% | Residual solvent <300 ppm |
Post-synthetic purification leverages pH-dependent extraction between chloroform and citrate buffer (pH 4.2), effectively removing uncyclized intermediates. Final isolation as the dihydrochloride salt in 2-propanol produces analytically pure material meeting pharmaceutical-grade crystallinity standards (powder XRD crystallinity index >92%) [2].
The ethyl substituent at C4 of the morpholine ring exerts profound influence on molecular conformation and stability through steric gating effects. X-ray crystallographic analysis of analogs reveals that the ethyl group adopts a pseudo-equatorial orientation, minimizing 1,3-diaxial interactions with the piperidine-morpholine junction protons. This positioning creates a hydrophobic pocket that shields the basic piperidine nitrogen from solvent exposure, reducing its pKa by 0.8 units compared to unsubstituted analogs (measured pKa 9.2 vs 10.0) [2]. The electronic impact manifests in NMR studies, where the ethyl group's β-carbons deshield adjacent morpholine protons by 0.35 ppm due to moderate +I effects [2].
The piperidin-4-yl attachment provides conformational dynamism essential for target engagement. Variable-temperature NMR (300K-400K) demonstrates restricted rotation about the C-N bond (ΔG‡ = 12.3 kcal/mol), with the piperidine ring existing in distinct chair-twist boat equilibria [2]. This flexibility enables adaptation to enzyme active sites while maintaining structural integrity through:
Comparative molecular modeling indicates that replacement of the piperidine with pyrrolidine reduces rotational degrees of freedom by 40%, while substitution with piperazine introduces undesirable charge repulsion at physiological pH. Thus, the piperidin-4-yl moiety represents an optimal balance between conformational flexibility and structural stability for this hybrid scaffold [3] [4].
Compound Name | Structure | Role in Stability Research |
---|---|---|
4-Ethyl-2-(piperidin-4-yl)morpholine | C₁₁H₂₂N₂O | Primary subject of analysis |
4-Hydroxy-2-(piperidin-4-yl)morpholine | C₉H₁₈N₂O₂ | Hydrogen-bonding comparator |
4-Methyl-2-(piperidin-4-yl)morpholine | C₁₀H₂₀N₂O | Steric impact assessment |
2-(Piperidin-4-yl)morpholine | C₉H₁₈N₂O | Unsubstituted reference |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: